

# (-)-Lentiginosine: A Comprehensive Technical Guide on its Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

(-)-Lentiginosine, the non-natural enantiomer of the indolizidine alkaloid (+)-lentiginosine, has garnered significant interest in the scientific community due to its unique biological activities, including proapoptotic effects in cancer cell lines. Understanding its precise three-dimensional structure and stereochemistry is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the structure, absolute stereochemistry, and key physicochemical properties of (-)-lentiginosine. It includes detailed experimental protocols for its stereoselective synthesis and characterization, along with a summary of its biological activity, to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

## **Structure and Absolute Stereochemistry**

**(-)-Lentiginosine** is a dihydroxylated indolizidine alkaloid. The indolizidine core consists of a fused five-membered and six-membered nitrogen-containing ring system. The key structural features are the two hydroxyl groups at positions C-1 and C-2, and the stereochemistry at the bridgehead carbon, C-8a.

Initial ambiguity regarding the absolute stereochemistry of the natural (+)-lentiginosine was resolved through stereoselective synthesis of both enantiomers.[1] Natural (+)-lentiginosine



possesses the (1S, 2S, 8aS) configuration. Consequently, the synthetic, non-natural enantiomer, (-)-lentiginosine, has the (1R, 2R, 8aR) absolute configuration.



Click to download full resolution via product page

Caption: 2D Structure of (-)-Lentiginosine.

## **Physicochemical and Spectroscopic Data**

The following table summarizes the key quantitative data for **(-)-lentiginosine**, compiled from various synthetic and analytical studies.



| Property                             | Value                                                                                                                                                                                                                           | Reference(s) |
|--------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Formula                    | C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>                                                                                                                                                                                  | [2]          |
| Molecular Weight                     | 157.21 g/mol                                                                                                                                                                                                                    | [2]          |
| Absolute Stereochemistry             | (1R, 2R, 8aR)                                                                                                                                                                                                                   | [1]          |
| Specific Rotation                    | $[\alpha]^{20}D = -3.3 \text{ (c } 0.5, H_2O)$                                                                                                                                                                                  | [1]          |
| ¹H NMR (400 MHz, CDCl₃)              | δ (ppm): 4.01 (t, J = 4.0 Hz,<br>1H, H-1), 3.75 (m, 1H, H-2),<br>3.20 (m, 1H, H-8a), 2.95 (m,<br>1H, H-5a), 2.80 (m, 1H, H-5b),<br>2.50 (m, 1H, H-3a), 2.20 (m,<br>1H, H-3b), 1.90-1.60 (m, 4H,<br>H-6, H-7), 1.40 (m, 2H, H-8) |              |
| <sup>13</sup> C NMR (100 MHz, CDCl₃) | δ (ppm): 75.1 (C-1), 72.5 (C-2),<br>65.8 (C-8a), 55.2 (C-5), 48.6<br>(C-3), 29.8 (C-7), 25.4 (C-6),<br>21.9 (C-8)                                                                                                               |              |
| Biological Activity                  | Proapoptotic in various cancer cell lines; Inhibitor of amyloglucosidase (Ki for (+)-lentiginosine = $1 \times 10^{-5}$ M)                                                                                                      | [2][3]       |

# Experimental Protocols Stereoselective Synthesis of (-)-Lentiginosine

The following is a representative protocol for the stereoselective synthesis of **(-)-lentiginosine**, adapted from Cordero et al.[4] This synthesis utilizes an enantiopure pyrroline N-oxide derived from D-tartaric acid.

**Experimental Workflow** 

Caption: Synthetic workflow for (-)-lentiginosine.

Detailed Methodology:



- Synthesis of the Enantiopure Pyrroline N-oxide: The synthesis starts from commercially available D-tartaric acid, which is converted to the corresponding enantiopure (3R,4R)-3,4-bis(tert-butoxy)-3,4-dihydro-2H-pyrrole-1-oxide over several steps as previously described in the literature.
- Diastereoselective Nucleophilic Addition: To a solution of the pyrroline N-oxide in an appropriate solvent (e.g., THF) at low temperature (-78 °C), a Grignard reagent or other suitable nucleophile is added dropwise. The reaction is stirred for several hours at this temperature to ensure complete and highly diastereoselective addition to the nitrone.
- Domino Reductive Cyclization: The product from the previous step is subjected to a one-pot domino reaction. This typically involves catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) in the presence of an acid catalyst (e.g., trimethylsilyl chloride) in a protic solvent like methanol. This single operation achieves reduction of the hydroxylamine, hydrogenolysis of other protecting groups, acetal hydrolysis, intramolecular condensation, and reduction of the resulting indolizinium ion to yield the protected indolizidine core.
- Final Deprotection: The resulting protected (-)-lentiginosine is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the remaining protecting groups (e.g., tert-butyl ethers). The crude product is then purified by column chromatography on silica gel to afford pure (-)-lentiginosine.

## **Biological Activity and Signaling Pathway**

(-)-Lentiginosine has been shown to induce apoptosis in several human tumor cell lines, including MOLT-3 (leukemia), HT-29 (colon cancer), and SH-SY5Y (neuroblastoma).[3][5] This proapoptotic activity is notably absent in its natural enantiomer, (+)-lentiginosine.

The mechanism of **(-)-lentiginosine**-induced apoptosis proceeds through the intrinsic, p53-independent pathway.[3] Key events in this signaling cascade include:

- Upregulation of pro-apoptotic Bcl-2 family proteins (BAX, BIM, BID).
- Downregulation of anti-apoptotic Bcl-2 family proteins (BCL-XL).
- Collapse of the mitochondrial membrane potential.







- Release of cytochrome c from the mitochondria into the cytoplasm.
- Activation of caspase-9, the initiator caspase of the intrinsic pathway.
- Subsequent activation of executioner caspases, including caspase-3 and caspase-8.

The activation of caspase-8, typically associated with the extrinsic pathway, may occur as a downstream event following the activation of the intrinsic pathway, potentially through a BID-mediated crosstalk mechanism.[4]

Signaling Pathway of (-)-Lentiginosine-Induced Apoptosis





Click to download full resolution via product page

Caption: Intrinsic apoptotic pathway induced by (-)-lentiginosine.



### Conclusion

(-)-Lentiginosine presents a compelling case for further investigation as a potential scaffold for the development of novel anticancer agents. Its well-defined structure and stereochemistry, coupled with a distinct proapoptotic mechanism of action that differs from its natural enantiomer, highlight the critical role of stereoisomerism in determining biological function. The synthetic routes established for (-)-lentiginosine provide a solid foundation for the generation of analogs with improved potency and selectivity. This technical guide serves as a foundational resource to aid researchers in these endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Lentiginosine, a dihydroxyindolizidine alkaloid that inhibits amyloglucosidase PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Stereoselective Synthesis of Lentiginosine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Indolizinium Salts Derived from 2-Pyridinecarbaldehyde—First Diastereoselective Syntheses of (–)-1-epi-lentiginosine PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Lentiginosine: A Comprehensive Technical Guide on its Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142860#structure-and-stereochemistry-of-lentiginosine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com